molecular formula C11H17N3 B1275822 1-[1-(Pyridin-2-yl)ethyl]piperazine CAS No. 34581-20-9

1-[1-(Pyridin-2-yl)ethyl]piperazine

Cat. No.: B1275822
CAS No.: 34581-20-9
M. Wt: 191.27 g/mol
InChI Key: DIXGJFCTPBJAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(Pyridin-2-yl)ethyl]piperazine is a useful research compound. Its molecular formula is C11H17N3 and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Memory and Cognitive Enhancement

  • Research has shown that certain derivatives of 1-[1-(Pyridin-2-yl)ethyl]piperazine have significant effects on enhancing memory abilities in mice. Li Ming-zhu (2008) synthesized 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide and found it improved memory in mice using a swimming maze test (Li Ming-zhu, 2008). Similarly, in 2012, Li Ming-zhu synthesized and studied the effects of 2-(4-(4-benzyl-substituted) piperazin-1-yl) ethyl 2-(1-(pyridin-2-yl) ethoxy) acetates on learning and memory facilitation in mice, observing strong facilitation in these functions (Li Ming-zhu, 2012).

Medicinal Chemistry and Drug Synthesis

  • V. Balaraju et al. (2019) reported on the synthesis and docking studies of novel piperazine-1-yl-1H-indazole derivatives, including a compound related to this compound, highlighting its importance in medicinal chemistry (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019).

Insecticidal Applications

  • M. Cai et al. (2010) explored the use of 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine derivatives, based on a similar structure, as novel insecticides. This research demonstrated the potential of such compounds in pest control, particularly against the armyworm Pseudaletia separata (M. Cai, Zhong Li, Feng Fan, Qingchun Huang, X. Shao, G. Song, 2010).

Anticonvulsant Research

Structural and Spectroscopic Analysis

Future Directions

The future directions for research on “1-[1-(Pyridin-2-yl)ethyl]piperazine” could include further investigation into its synthesis, mechanism of action, and potential applications. Given its role as a selective α2-adrenoceptor antagonist , it may have potential for development as a therapeutic agent in conditions where these receptors play a role.

Biochemical Analysis

Biochemical Properties

1-[1-(Pyridin-2-yl)ethyl]piperazine plays a significant role in biochemical reactions, particularly as a selective α2-adrenoceptor antagonist . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with α2-adrenergic receptors, inhibiting their activity and thereby influencing neurotransmitter release . The nature of these interactions involves binding to the receptor sites, leading to a conformational change that inhibits receptor activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the adrenergic signaling pathway, leading to changes in neurotransmitter release and receptor sensitivity . Additionally, this compound can alter gene expression patterns, potentially impacting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to α2-adrenergic receptors, binding to these receptors and inhibiting their activity . This inhibition can lead to a decrease in neurotransmitter release, affecting various physiological processes. Additionally, this compound may influence enzyme activity, either inhibiting or activating specific enzymes involved in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in receptor sensitivity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating neurotransmitter release and receptor activity . At higher doses, toxic or adverse effects may be observed, including potential neurotoxicity and alterations in physiological processes . Threshold effects have been identified, indicating specific dosage ranges where the compound’s effects are most pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism . The specific enzymes involved in its metabolism include those related to the adrenergic signaling pathway, which play a role in the compound’s biotransformation and elimination .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, influencing its localization and accumulation . The interactions with transporters and binding proteins are crucial for its effective distribution and activity within the body .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell . The subcellular localization of this compound is essential for its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

1-(1-pyridin-2-ylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-10(11-4-2-3-5-13-11)14-8-6-12-7-9-14/h2-5,10,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXGJFCTPBJAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401596
Record name 1-[1-(Pyridin-2-yl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34581-20-9
Record name 1-[1-(Pyridin-2-yl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.